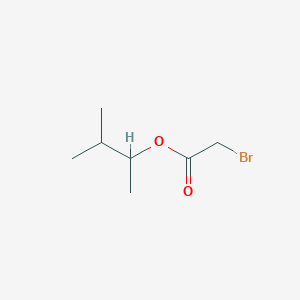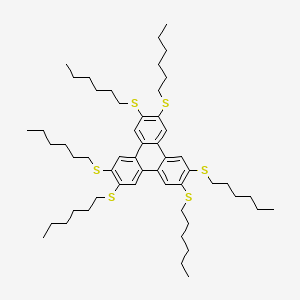
2,3,6,7,10,11-Hexakis(hexylsulfanyl)triphenylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6,7,10,11-Hexakis(hexylsulfanyl)triphenylene is a compound belonging to the class of triphenylene derivatives. It is characterized by the presence of six hexylsulfanyl groups attached to the triphenylene core. This compound is known for its unique photophysical properties and its ability to form discotic liquid crystalline phases, making it of interest in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,10,11-Hexakis(hexylsulfanyl)triphenylene typically involves the silylation of 2,3,6,7,10,11-hexabromotriphenylene with chlorodimethylsilane and magnesium . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques to achieve the required quality and yield for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,6,7,10,11-Hexakis(hexylsulfanyl)triphenylene undergoes various chemical reactions, including:
Oxidation: The hexylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Substitution: The hexylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted triphenylene derivatives. These products can exhibit different photophysical and chemical properties compared to the parent compound .
Wissenschaftliche Forschungsanwendungen
2,3,6,7,10,11-Hexakis(hexylsulfanyl)triphenylene has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other complex molecules and studying photophysical properties.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems and as a component in diagnostic tools.
Wirkmechanismus
The mechanism by which 2,3,6,7,10,11-Hexakis(hexylsulfanyl)triphenylene exerts its effects is primarily through its interaction with light and its ability to form ordered structures. The hexylsulfanyl groups enhance the compound’s solubility and self-assembly properties, allowing it to form columnar stacks that are essential for its liquid crystalline behavior. These properties are crucial for its applications in optoelectronic devices and other advanced materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,6,7,10,11-Hexakis(n-hexyloxy)triphenylene: Similar in structure but with hexyloxy groups instead of hexylsulfanyl groups.
2,3,6,7,10,11-Hexakis(n-hexylsulfonyl)triphenylene: Contains hexylsulfonyl groups, which affect its photophysical properties differently.
Uniqueness
2,3,6,7,10,11-Hexakis(hexylsulfanyl)triphenylene is unique due to the strong interaction of its hexylsulfanyl groups with the triphenylene core. This interaction influences its absorption and emission spectra, as well as its radiative and non-radiative processes, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
90430-82-3 |
|---|---|
Molekularformel |
C54H84S6 |
Molekulargewicht |
925.6 g/mol |
IUPAC-Name |
2,3,6,7,10,11-hexakis(hexylsulfanyl)triphenylene |
InChI |
InChI=1S/C54H84S6/c1-7-13-19-25-31-55-49-37-43-44(38-50(49)56-32-26-20-14-8-2)46-40-52(58-34-28-22-16-10-4)54(60-36-30-24-18-12-6)42-48(46)47-41-53(59-35-29-23-17-11-5)51(39-45(43)47)57-33-27-21-15-9-3/h37-42H,7-36H2,1-6H3 |
InChI-Schlüssel |
XUGANSMMMYTZPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCSC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)SCCCCCC)SCCCCCC)SCCCCCC)SCCCCCC)SCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide](/img/structure/B14358881.png)
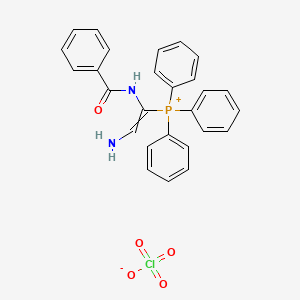
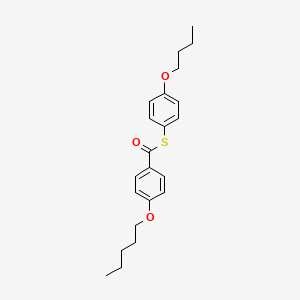
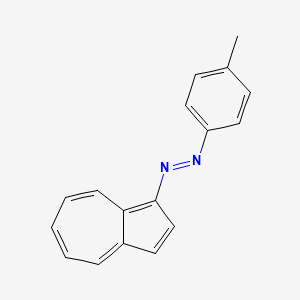
![{[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene](/img/structure/B14358900.png)
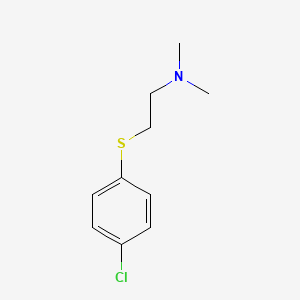
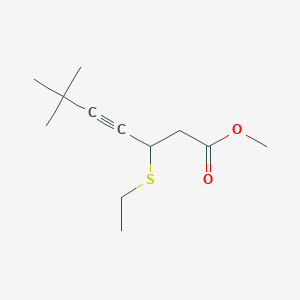
![1-Methyl-2-[3-(4-methylphenyl)propyl]benzene](/img/structure/B14358907.png)
![(3,4-Dimethylphenyl)[4-(nitromethyl)phenyl]methanone](/img/structure/B14358914.png)
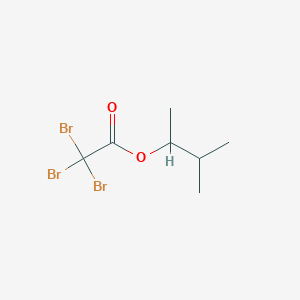
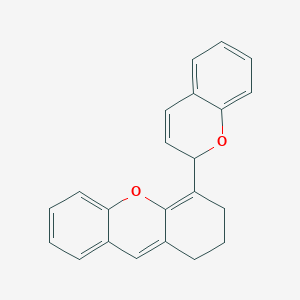
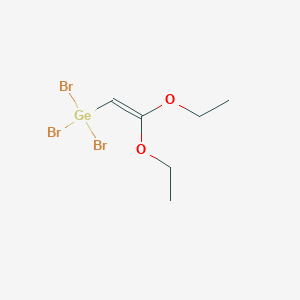
![3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzamide](/img/structure/B14358928.png)
